molecular formula C16H13BrN2O2S B5183118 N-1,3-benzodioxol-5-yl-4-phenyl-1,3-thiazol-2-amine hydrobromide

N-1,3-benzodioxol-5-yl-4-phenyl-1,3-thiazol-2-amine hydrobromide

Cat. No. B5183118
M. Wt: 377.3 g/mol
InChI Key: SHTNAZXYTHDYCN-UHFFFAOYSA-N
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Description

N-1,3-benzodioxol-5-yl-4-phenyl-1,3-thiazol-2-amine hydrobromide is a chemical compound with potential applications in scientific research. It is a thiazole-based compound that has been synthesized and studied for its biological properties. In

Mechanism of Action

The mechanism of action of N-1,3-benzodioxol-5-yl-4-phenyl-1,3-thiazol-2-amine hydrobromide is not fully understood. However, it is believed to act by inhibiting the growth of bacteria and fungi by disrupting their cell wall synthesis. The compound has also been shown to induce apoptosis in cancer cells by activating caspase-dependent pathways.
Biochemical and Physiological Effects:
N-1,3-benzodioxol-5-yl-4-phenyl-1,3-thiazol-2-amine hydrobromide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of several bacterial and fungal strains. The compound has also been shown to induce apoptosis in cancer cells. Additionally, it has been shown to modulate the immune system by increasing the production of cytokines.

Advantages and Limitations for Lab Experiments

The advantages of using N-1,3-benzodioxol-5-yl-4-phenyl-1,3-thiazol-2-amine hydrobromide in lab experiments include its potential applications in antibacterial, antifungal, and antitumor research. Additionally, the compound has been shown to modulate the immune system, making it a potential candidate for immunological research. However, there are limitations to using this compound in lab experiments, including its potential toxicity and limited availability.

Future Directions

There are several future directions for the research of N-1,3-benzodioxol-5-yl-4-phenyl-1,3-thiazol-2-amine hydrobromide. One direction is to further study its mechanism of action and biochemical effects. Another direction is to explore its potential applications in drug development and immunological research. Additionally, further research could be conducted to optimize the synthesis method and improve the yield and purity of the compound.
Conclusion:
N-1,3-benzodioxol-5-yl-4-phenyl-1,3-thiazol-2-amine hydrobromide is a thiazole-based compound with potential applications in scientific research. It has been shown to have antibacterial, antifungal, and antitumor properties, as well as potential use as an anti-inflammatory agent and modulator of the immune system. While there are limitations to using this compound in lab experiments, there are several future directions for its research that could lead to new discoveries and applications.

Synthesis Methods

The synthesis of N-1,3-benzodioxol-5-yl-4-phenyl-1,3-thiazol-2-amine hydrobromide involves the reaction of 2-aminothiophenol with 1,3-benzodioxole-5-carbaldehyde in the presence of a catalyst. The resulting product is then reacted with phenylacetonitrile to obtain the final compound. The synthesis method has been optimized to yield high purity and yield of the compound.

Scientific Research Applications

N-1,3-benzodioxol-5-yl-4-phenyl-1,3-thiazol-2-amine hydrobromide has been studied for its potential applications in scientific research. It has been shown to have antibacterial, antifungal, and antitumor properties. The compound has also been studied for its potential use as an anti-inflammatory agent and as a modulator of the immune system.

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-4-phenyl-1,3-thiazol-2-amine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O2S.BrH/c1-2-4-11(5-3-1)13-9-21-16(18-13)17-12-6-7-14-15(8-12)20-10-19-14;/h1-9H,10H2,(H,17,18);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHTNAZXYTHDYCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC3=NC(=CS3)C4=CC=CC=C4.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-benzodioxol-5-yl)-4-phenyl-1,3-thiazol-2-amine;hydrobromide

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